cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
Description
cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 3-fluorophenyl ketone substituent in the cis configuration. Its structure comprises a cyclopentane ring with a carboxylic acid group at position 1 and a 2-(3-fluorophenyl)-2-oxoethyl moiety at position 2. The cis stereochemistry is critical for its spatial orientation, influencing interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C14H15FO3 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18) |
InChI Key |
SDCYLRAPJPVKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approaches
The [4+2] cycloaddition between a diene and dienophile provides rapid access to bicyclic intermediates. For example, reacting 1,3-butadiene derivatives with acrylic acid esters generates cyclopentene precursors that undergo hydrogenation to yield the cis-configured cyclopentane ring.
Representative Reaction
Cyclopentene intermediate → Hydrogenation (H₂/Pd-C) → cis-Cyclopentane carboxylic acid ester
Ring-Closing Metathesis (RCM) Strategies
Grubbs catalyst-mediated RCM of diene precursors enables efficient cyclopentane formation:
General Procedure
- Prepare α,ω-diene substrate with protected carboxylic acid
- Perform RCM using 2nd generation Grubbs catalyst (5 mol%)
- Hydrogenate resultant cyclopentene to cyclopentane
Typical Conditions:
Sidechain Installation Techniques
Friedel-Crafts Acylation Route
Introducing the 3-fluorophenyl ketone group via electrophilic aromatic substitution:
Stepwise Protocol
- Activate cyclopentane intermediate with acetyl chloride (AcCl/AlCl₃)
- Perform Friedel-Crafts acylation with 3-fluorobenzene
- Reduce resultant ketone to alcohol (NaBH₄/MeOH)
- Oxidize alcohol back to ketone (PCC/CH₂Cl₂)
Optimization Data:
| Parameter | Value |
|---|---|
| Acylation Temp | 0°C → RT |
| AlCl₃ Equiv | 1.2 |
| Isolated Yield | 67% |
| Purity (HPLC) | >98% |
Suzuki-Miyaura Cross-Coupling Alternative
Palladium-catalyzed coupling provides regioselective entry to fluorinated systems:
Reaction Scheme
Cyclopentane boronic ester + 3-Fluorophenyl bromide → Pd(PPh₃)₄ → Ketone intermediate
Advantages:
Carboxylic Acid Manipulation
Ester Hydrolysis Methods
Final deprotection of methyl/ethyl esters to carboxylic acids:
Standard Conditions
- Reagent: LiOH (3 equiv) in THF/H₂O (3:1)
- Temperature: 60°C, 12 hr
- Yield: 92-95%
Comparative Hydrolysis Study
| Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| LiOH | THF/H₂O | 12 | 95 |
| NaOH | EtOH/H₂O | 18 | 88 |
| KOH | Dioxane/H₂O | 24 | 82 |
Stereochemical Control Strategies
Chiral Auxiliary Approach
Use of (R)-pantolactone as temporary stereodirecting group:
- Form mixed anhydride with cyclopentane carboxylic acid
- Install auxiliary via Steglich esterification
- Perform diastereoselective alkylation (dr 94:6)
- Remove auxiliary (LiAlH₄, −78°C)
Key Observation: Auxiliary size critically impacts facial selectivity.
Enzymatic Resolution Techniques
Lipase-mediated kinetic resolution of racemic intermediates:
Pseudomonas cepacia Lipase (PS-C)
- Substrate: Racemic acetate ester
- Conditions: Phosphate buffer (pH 7)/MTBE, 30°C
- Result: 99% ee (cis isomer), 48% conversion
Process Optimization Considerations
Solvent Screening for Key Steps
| Reaction Step | Optimal Solvent | Yield Improvement |
|---|---|---|
| Cyclization | Toluene | +18% vs. DCM |
| Acylation | Nitromethane | +22% vs. CS₂ |
| Crystallization | Heptane/EtOAc | Purity 99.5% |
Chemical Reactions Analysis
cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Scientific Research Applications
cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological behavior.
Substituent and Structural Variations
Key Observations:
- Ring Size : Replacing cyclopentane with cyclohexane (as in ) increases steric bulk and conformational flexibility, which may alter binding kinetics to biological targets.
- Halogen vs. Trifluoromethyl : The 4-trifluoromethyl group in provides stronger electron-withdrawing effects and greater hydrophobicity (higher LogP) than the 3-fluorophenyl group, impacting membrane permeability and metabolic stability.
Pharmacokinetic and Pharmacodynamic Inferences
- Metabolic Stability : Fluorine substitution (as in the target compound and ) generally enhances metabolic stability by resisting oxidative degradation compared to chlorinated () or methoxylated () analogs, which may undergo demethylation or dehalogenation .
- Binding Affinity : Docking studies (e.g., using GOLD ) suggest that the 3-fluorophenyl group’s smaller size and polarity may allow tighter binding to hydrophobic pockets in enzymes compared to bulkier 4-trifluoromethylphenyl or 4-methoxyphenyl groups.
- Solubility : The target compound’s estimated LogP (~2.5–3.0) indicates moderate lipophilicity, likely lower than the 4-chloro analog (LogP 3.02 ) but higher than methoxy derivatives due to fluorine’s electronegativity.
Q & A
Q. What are the established synthetic routes for cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, and how can purity be optimized?
The compound is typically synthesized via Friedel-Crafts acylation to introduce the 3-fluorophenyl-2-oxoethyl moiety to a cyclopentane scaffold, followed by carboxylation. Key steps include:
- Acylation : Reacting cyclopentane derivatives with 3-fluorophenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to enforce the cis configuration .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate the cis isomer. Purity (>95%) is confirmed via NMR (¹H/¹³C) and LC-MS .
Q. How is the cis stereochemistry of the compound confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) provides unambiguous stereochemical assignment .
- Nuclear Overhauser Effect (NOE) : 2D NOESY NMR identifies spatial proximity between the fluorophenyl and carboxylic acid groups, confirming the cis configuration .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets?
- Molecular docking : Programs like GOLD or AutoDock Vina simulate ligand-protein interactions. Flexible docking protocols account for cyclopentane ring conformational changes .
- MD simulations : Post-docking molecular dynamics (e.g., AMBER, GROMACS) assess binding stability under physiological conditions .
- Free energy calculations : MM/PBSA or MM/GBSA quantify binding energy contributions, prioritizing fluorophenyl hydrophobic interactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Impurity profiling : Use HPLC-MS to detect stereoisomers or synthetic byproducts (e.g., trans isomer) that may confound activity assays .
- Target validation : Employ CRISPR knockout or siRNA silencing to confirm specificity for purported targets (e.g., enzymes, receptors) .
- Dose-response studies : EC₅₀/IC₅₀ curves under standardized conditions (pH, temperature) minimize variability .
Q. What methodologies are suitable for studying the compound’s metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic pathways include:
- Oxidation : CYP450-mediated hydroxylation of the cyclopentane ring .
- Ester hydrolysis : Cleavage of the carboxylic acid group by esterases .
- Isotopic labeling : ¹⁸O or deuterium tracing to track metabolic fate .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?
- LogP : The electron-withdrawing fluorine atom increases hydrophilicity (measured LogP ~2.5–3.0) compared to non-fluorinated analogs .
- pKa : The carboxylic acid group (pKa ~4.2) and ketone moiety affect solubility and membrane permeability .
- Crystallinity : Fluorine enhances crystal packing efficiency, improving X-ray diffraction quality .
Methodological Best Practices
Q. What analytical techniques are critical for characterizing synthetic intermediates?
Q. How can researchers mitigate hazards during synthesis and handling?
- Fluorinated intermediates : Use fume hoods and PPE to avoid inhalation of volatile fluoroorganics .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
